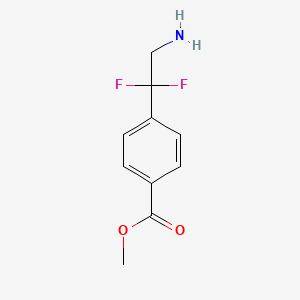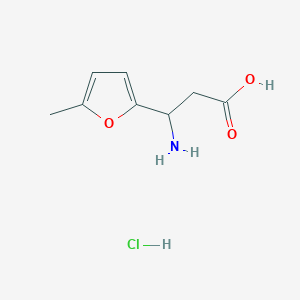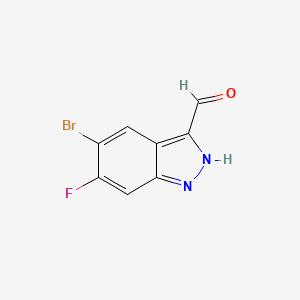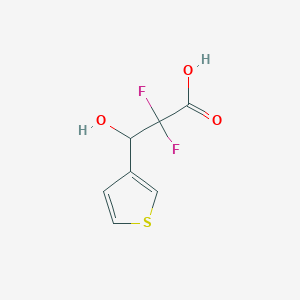
2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that features a thiophene ring, a hydroxy group, and two fluorine atoms attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the thiophene ring. One common method is the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and the use of environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atoms could introduce various functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The thiophene ring may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-hydroxypentanoic acid: Similar structure but with a different alkyl chain length.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains three fluorine atoms and a different substitution pattern.
Uniqueness
2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid is unique due to the combination of the thiophene ring and the specific positioning of the fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
681240-19-7 |
|---|---|
Fórmula molecular |
C7H6F2O3S |
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9,6(11)12)5(10)4-1-2-13-3-4/h1-3,5,10H,(H,11,12) |
Clave InChI |
OULPYIVOSXYQHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(C(C(=O)O)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
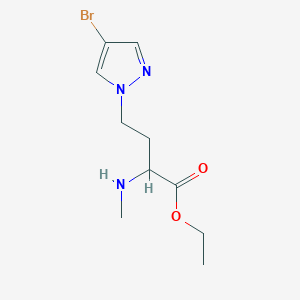

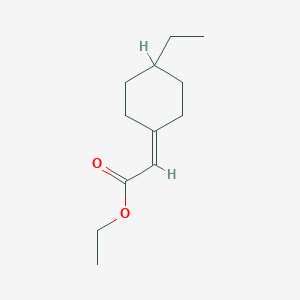
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)

